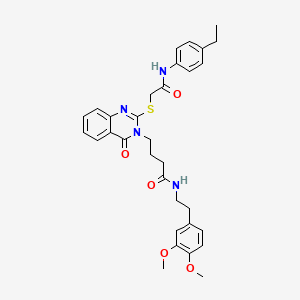![molecular formula C7H6ClN3 B2380880 5-Cloro-2-metil-2H-pirazolo[3,4-c]piridina CAS No. 1951466-68-4](/img/structure/B2380880.png)
5-Cloro-2-metil-2H-pirazolo[3,4-c]piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine is a heterocyclic compound with the CAS Number: 1951466-68-4 . It has a molecular weight of 167.6 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of 5-halo-1H-pyrazolo[3,4-C]pyridine scaffolds, which includes 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine, involves several steps . N-1 and N-2 are accessed through protection-group and N-alkylation reactions. C-3 is accessed through tandem borylation and Suzuki–Miyaura cross-coupling reactions. C-5 is accessed through Pd-catalysed Buchwald–Hartwig amination. C-7 is accessed through selective metalation with TMPMgCl. LiCl followed by reaction with electrophiles or transmetalation to ZnCl2 and Negishi cross-coupling .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine is represented by the Inchi Code: 1S/C7H6ClN3/c1-11-4-5-2-7(8)9-3-6(5)10-11/h2-4H,1H3 .Chemical Reactions Analysis
The compound can be selectively elaborated along multiple growth-vectors . This includes protection-group and N-alkylation reactions, tandem borylation and Suzuki–Miyaura cross-coupling reactions, Pd-catalysed Buchwald–Hartwig amination, and selective metalation with TMPMgCl .Physical And Chemical Properties Analysis
5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine is a solid at room temperature . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Inhibidores de Quinasas y Agentes Anticancerígenos
- Aplicación: Los derivados de 5-Cloro-2-metil-2H-pirazolo[3,4-c]piridina han sido investigados como inhibidores de quinasas. Por ejemplo:
Trastornos Neurológicos: Modulación de TRKA
- Aplicación: Estudios de acoplamiento molecular revelaron que los derivados de this compound (p. ej., C03, C09 y C10) interactúan con TRKA, lo que sugiere posibles efectos neuroprotectores .
Funcionalización Vectorial
- Aplicación: Los investigadores han explorado la síntesis y la funcionalización vectorial de los derivados de this compound. Se utilizaron técnicas como la cromatografía en columna flash para la purificación .
Patrones de Sustitución en Pirazolo[3,4-b]piridinas
- Aplicación: Una revisión destacó los patrones de sustitución de las 1H-pirazolo[3,4-b]piridinas. Los isómeros 1H (sustituidos o no sustituidos en N1) predominan, proporcionando información para el diseño de fármacos .
Mecanismo De Acción
Target of Action
This compound belongs to the family of pyrazolopyridines , which have been extensively studied due to their structural similarity to the purine bases adenine and guanine . .
Mode of Action
As a member of the pyrazolopyridine family, it may interact with its targets in a manner similar to other pyrazolopyridines
Biochemical Pathways
Pyrazolopyridines, in general, have been implicated in a variety of biological activities , suggesting that they may interact with multiple pathways.
Result of Action
Given the structural similarity to purine bases, it is possible that this compound could have effects on cellular processes involving these molecules
Safety and Hazards
Direcciones Futuras
The compound has potential applications in fragment-based drug discovery (FBDD) due to its ability to engage with the target protein through a wide variety of intermolecular interactions . It can be suitably elaborated to compliment a chosen target protein . The compound’s utility in FBDD has been demonstrated through the emulation of a hit-to-lead pathway .
Análisis Bioquímico
Biochemical Properties
It is known that pyrazolopyridines can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some pyrazolopyrimidines have shown cytotoxic activities against various cell lines .
Molecular Mechanism
It is known that pyrazolopyrimidines can bind to biomolecules and influence gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at refrigerator temperatures .
Metabolic Pathways
It is known that pyrazolopyrimidines can be involved in various metabolic pathways .
Subcellular Localization
It is known that pyrazolopyrimidines can be directed to specific compartments or organelles .
Propiedades
IUPAC Name |
5-chloro-2-methylpyrazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-4-5-2-7(8)9-3-6(5)10-11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQMHEWNGKYCPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(N=CC2=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(furan-3-yl)acrylamide](/img/structure/B2380804.png)
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2380805.png)
![2-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2380807.png)
![4,4,4-trifluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)butanamide](/img/structure/B2380809.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2380813.png)


![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2380818.png)

